molecular formula C10H8N4O B1489669 2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 258350-94-6

2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Número de catálogo: B1489669
Número CAS: 258350-94-6
Peso molecular: 200.2 g/mol
Clave InChI: PDPQZGXLYBPJGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is an organic compound with the molecular formula C10H8N4O and a molecular weight of 200.2 g/mol . It is supplied as a powder and should be stored at room temperature . This substance is part of the triazoloquinazoline chemical family, a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal and organic chemistry due to their wide range of potential biological activities . The broader class of 1,2,4-triazoloquinazolines has been reported in scientific literature to exhibit various pharmacological properties, including acting as adenosine antagonists and benzodiazepine receptor antagonists . As a key structural motif, the triazoloquinazoline scaffold is frequently explored in drug discovery and development efforts . Researchers utilize this compound and its analogs as valuable building blocks for the synthesis of more complex molecules and for probing biological pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or any form of human or animal use.

Propiedades

IUPAC Name

2-methyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c1-6-11-9-7-4-2-3-5-8(7)12-10(15)14(9)13-6/h2-5H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPQZGXLYBPJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258350-94-6
Record name 2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mecanismo De Acción

Pharmacokinetics

It is known that the compound has a molecular weight of 2002, which could influence its absorption and distribution. The compound’s stability at room temperature may also affect its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one. For instance, the compound’s stability at room temperature suggests that it may be sensitive to temperature changes. Additionally, the compound’s interaction with water molecules during its intramolecular rearrangement suggests that humidity could potentially influence its action.

Actividad Biológica

2-Methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H8_{8}N4_{4}O
  • Molecular Weight : 200.20 g/mol
  • SMILES Notation : CC1=NN2C(=N1)C3=CC=CC=C3NC2=O

The compound features a triazole ring fused with a quinazolinone structure, which is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50_{50} values of related compounds:

CompoundCell LineIC50_{50} (μM)
Compound 16HepG26.29
Compound 16HCT-1162.44
Compound 17HepG27.00
Compound 18HCT-1169.43

These findings indicate that structural modifications can enhance cytotoxic activity against specific cancer cells .

The mechanism by which this compound exerts its biological effects primarily involves:

  • DNA Intercalation : This compound has been shown to intercalate into DNA strands, disrupting normal cellular processes and inducing apoptosis in cancer cells .
  • Topoisomerase II Inhibition : Similar compounds have exhibited inhibitory activity against topoisomerase II, an enzyme critical for DNA replication and transcription .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazoloquinazoline framework can significantly influence biological activity. For example:

  • Substituting different moieties on the quinazoline core enhances lipophilicity and binding affinity to target proteins.
  • The presence of bulky groups may hinder interaction with DNA or other molecular targets .

Case Studies

A notable study evaluated various derivatives of triazoloquinazolines for their anticancer properties. The results indicated that:

  • Compounds with trifluoromethyl substitutions exhibited increased cytotoxicity due to enhanced hydrogen bonding capabilities with target receptors.
  • A derivative similar to this compound showed promising results in inhibiting cell proliferation in vitro .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated that certain derivatives displayed activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. In vitro tests have shown promising results against several cancer cell lines .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research has indicated that this compound may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Pesticidal Properties
The compound has shown potential as a pesticide due to its ability to disrupt the biological processes of pests. Studies have indicated that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Plant Growth Regulation
In addition to its pesticidal properties, this compound has been studied for its role as a plant growth regulator. Research suggests that it can enhance plant growth by improving nutrient uptake and promoting root development .

Material Science

Polymer Composites
The incorporation of this compound into polymer matrices has been explored to improve the mechanical properties and thermal stability of materials. Such composites are being investigated for applications in packaging and construction materials .

Nanotechnology Applications
In nanotechnology, the compound has been utilized in the synthesis of nanoparticles with antimicrobial properties. These nanoparticles can be used in coatings for medical devices or surfaces to prevent microbial colonization .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Effective against multiple bacterial strains; potential for antibiotic development.
Anticancer Induces apoptosis in cancer cell lines; modulation of survival pathways observed.
Neuroprotective Reduces oxidative stress in neuronal cells; implications for neurodegenerative disease therapy.
Pesticidal Effective reduction of pest populations; lower toxicity to beneficial insects noted.
Plant Growth Regulation Enhances nutrient uptake and root development in plants.
Polymer Composites Improved mechanical properties and thermal stability in composite materials.
Nanotechnology Synthesis of antimicrobial nanoparticles for medical applications.

Comparación Con Compuestos Similares

Physicochemical and Spectral Properties

  • NMR Shifts : Substituent position and electronic nature influence chemical shifts. For example, triazolo[1,5-c]pyrimidines exhibit distinct downfield shifts compared to [4,3-c] isomers due to ring current effects .
  • Tautomerism : Thione derivatives (e.g., 5-thio-substituted compounds) exhibit tautomeric equilibria, affecting solubility and reactivity .
  • Crystallography: Methylthio derivatives (e.g., 2-methylthio-triazoloquinazolines) form monoclinic crystals with intermolecular interactions (e.g., S···H, H···H) dominating packing patterns .

Key Structural Insights

  • Positional Effects : The triazolo[1,5-c] scaffold provides a rigid framework for substituent display, optimizing interactions with biological targets.
  • Methyl Group Impact : The 2-methyl group in the title compound likely enhances lipophilicity and metabolic stability compared to bulkier substituents.

Métodos De Preparación

Synthesis from Substituted Hydrazinobenzoic Acids and N-Cyanoimidocarbonates

A well-documented method involves reacting substituted hydrazinobenzoic acids with N-cyanoimidocarbonates in ethanol under basic conditions (triethylamine) at low temperature (0°C), followed by acidification and reflux to induce cyclization. This yields 2-methyl-5H,6H-triazoloquinazolin-5-one derivatives with various substituents.

  • Reaction Conditions:

    • Hydrazinobenzoic acid (10 mmol) added portionwise to N-cyanoimidocarbonate (10 mmol) in EtOH (20 mL) at 0°C.
    • Triethylamine (30 mmol) added dropwise over 30 minutes.
    • Stirring overnight at room temperature.
    • Acidification with concentrated HCl under ice cooling.
    • Reflux for 1-3 hours.
    • Isolation by filtration and recrystallization from tetrahydrofuran (THF).
  • Outcome:

    • Formation of compounds such as 8-carboxylic acid-2-methoxy-4H-triazolo[1,5-a]quinazolin-5-one.
    • Characterized by IR, ^1H-NMR, ^13C-NMR, and mass spectrometry confirming the structure.

Alkylation of the Lactam Moiety

The lactam ring in the triazoloquinazoline can be alkylated to introduce alkoxy or methylsulfanyl groups, enhancing the compound's diversity.

  • Procedure:

    • Dissolve the triazoloquinazoline intermediate (1 mmol) in DMF (5 mL).
    • Add potassium carbonate (1.2 mmol) portionwise at room temperature.
    • After 20 minutes, add alkyl halide (1.5 mmol) dropwise.
    • Stir for 18 hours at room temperature.
    • Precipitate the product by pouring into ice/water.
    • Filter, wash, dry, and recrystallize from THF.
  • Example Product:

    • 8-Methyl-2-methylsulfanyl-4-phenethyltriazolo[1,5-a]quinazolin-5-one.

Reduction of the Triazoloquinazoline Derivatives

Reduction with lithium aluminum hydride (LiAlH_4) converts the lactam carbonyl to corresponding dihydro derivatives.

  • Method:

    • Add solution of compound (1 mmol) in dry THF to a suspension of LiAlH_4 (3 mmol) in dry THF.
    • Stir at room temperature for 3 hours.
    • Carefully quench with water.
    • Filter and evaporate solvent.
    • Purify by column chromatography and recrystallization.
  • Result:

    • Formation of 4,5-dihydro-8-methyl-2-methylsulanyltriazolo[1,5-a]quinazoline.

Halogenation and Thionation

Halogenation of the lactam carbonyl (e.g., chlorination with phosphorus oxychloride or oxalyl chloride) followed by substitution with nucleophiles allows further functionalization.

Method Reagents and Conditions Outcome
A Reflux compound with oxalyl chloride in 1,1,2-trichloroethane at 105°C for 19 h 5-chloro derivatives
B Reflux compound with phosphorus oxychloride in benzene for 2 h 5-chloro derivatives
  • After chlorination, nucleophilic substitution with alkoxides or amines can be performed to yield diverse derivatives.

Alternative Synthetic Routes

Cyclization from 2-Methyl-quinazolin-4(3H)-one and Phenacyl Chloride

  • 2-Methyl-quinazolin-4(3H)-one can be converted to 2-[2-(2-chlorophenyl)-2-oxoethyl]quinazolin-4(3H)-one by reaction with 2-chlorobenzoyl chloride in dry THF at 0°C.
  • Subsequent cyclization by refluxing leads to fused quinazolinone derivatives.
  • Further condensation with phenacyl chloride in ethanol produces quinazolin-3-ium chloride and imidazoquinazoline derivatives, which are structurally related to triazoloquinazolines.

Summary Table of Key Preparation Methods

Step No. Starting Material Reagents/Conditions Product Type Reference
1 Substituted hydrazinobenzoic acid + N-cyanoimidocarbonate EtOH, triethylamine, 0°C to room temp, acidification, reflux 2-Methyl-5H,6H-triazoloquinazolin-5-one derivatives
2 Compound from step 1 DMF, K2CO3, alkyl halide, room temp, 18 h Alkylated triazoloquinazolines
3 Compound from step 1 LiAlH4 in THF, room temp, 3 h Reduced dihydro derivatives
4 Compound from step 1 Oxalyl chloride or POCl3, reflux Halogenated triazoloquinazolines
5 2-Methyl-quinazolin-4(3H)-one 2-Chlorobenzoyl chloride, dry THF, 0°C, then reflux Quinazolinone intermediates

Research Findings and Observations

  • The synthetic routes allow for structural diversity by varying substituents on the hydrazinobenzoic acid or alkyl halides used in alkylation.
  • The lactam moiety in the triazoloquinazoline ring is reactive and can be transformed into thionated, chlorinated, or alkylated derivatives, enabling further functionalization.
  • Reduction of the lactam carbonyl provides access to dihydro derivatives with altered biological properties.
  • The cyclization steps are generally efficient, with yields ranging from moderate to high (e.g., 75-87% in related quinazolinone synthesis).
  • Characterization by IR, NMR, and MS confirms the successful formation of the target compounds and their derivatives.
  • These methods have been applied to synthesize pharmacologically relevant compounds with activities such as adenosine antagonism, antihistaminic effects, and protein kinase inhibition.

Q & A

Q. What are the common synthetic routes for 2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 5-(2-aminophenyl)-1H-tetrazole with carbonylating agents (e.g., carbonyldiimidazole) under controlled conditions . Alkylation at position 6 is achieved using halogenated derivatives (e.g., chloroalkanes) in DMF with sodium hydride as a base, ensuring hydrogen gas evolution before reagent addition . Alternative methods include copper-catalyzed cascade reactions in aqueous media for regioselective synthesis .

Q. Which spectroscopic techniques are essential for characterizing triazoloquinazoline derivatives?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To confirm regiochemistry and substituent positions. For example, dihydro derivatives show distinct NH proton signals (δ 8.5–9.5 ppm) absent in aromatic analogues .
  • LC-MS : For molecular weight verification and purity assessment .
  • Elemental analysis : To validate stoichiometric composition (e.g., C, H, N percentages) .

Q. What are the common substituents introduced at position 6, and how do they influence reactivity?

  • Methodological Answer : Substituents like alkyl (methyl, cyclopentyl), aryl (phenyl, fluorophenyl), and heteroaryl groups are common. For example:
Substituent (R)Effect on ReactivitySource
MethylEnhances lipophilicity
CyclopentylStabilizes dihydro intermediates
FluorophenylImproves receptor binding affinity

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between dihydro and aromatic triazoloquinazoline derivatives?

  • Methodological Answer : Discrepancies arise from tautomerism and oxidation states. For example:
  • Dihydro derivatives exhibit NH signals (¹H NMR) and upfield shifts for C5 in ¹³C NMR .
  • Aromatic analogues show deshielded C5 (δ 160–165 ppm) due to conjugation .
  • Use DEPT-135 and HSQC to differentiate CH2 groups in dihydro forms .

Q. What strategies optimize reaction yields during N-alkylation to avoid quinazoline ring cleavage?

  • Methodological Answer : Hydrolysis or ring cleavage occurs under strong alkaline conditions. Mitigation strategies include:
  • Low-temperature alkylation : Slow addition of NaH in DMF at 0–5°C .
  • Alternative solvents : Replace DMF with THF or acetonitrile to reduce basicity .
  • Protecting groups : Introduce acetyl or benzyl groups at reactive NH sites .

Q. How do structural modifications at position 2 impact benzodiazepine (BZ) receptor binding?

  • Methodological Answer : Substituents at position 2 critically modulate BZ affinity:
  • 2-Fluorophenyl : Enhances binding (IC₅₀ ~4 nM) via hydrophobic interactions .
  • 2-Methylthio : Reduces activity due to steric hindrance .
  • 2-Phenoxy : Moderate affinity (IC₅₀ ~50 nM) with improved metabolic stability .
    Experimental design : Use radioligand displacement assays (³H-flunitrazepam) with rat brain membranes .

Q. What are the challenges in synthesizing 5,6-dihydro derivatives, and how are they addressed?

  • Methodological Answer : Dihydro derivatives are prone to oxidation. Key approaches:
  • Inert atmosphere : Use argon/glovebox to prevent aerial oxidation .
  • Mild oxidizing agents : Employ MnO₂ or DDQ for controlled dehydrogenation .
  • Stabilizing groups : Cyclohexyl or aryl substituents at position 5 inhibit oxidation .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for triazoloquinazoline derivatives?

  • Methodological Answer : Variations arise from:
  • Receptor subtype selectivity : A2A vs. A3 adenosine receptors show divergent SAR .
  • Assay conditions : Differences in cell lines (e.g., CHO vs. HEK293) affect IC₅₀ values .
  • Tautomerism : Amine vs. imine forms (e.g., CGS 15943) alter binding modes .
    Resolution : Validate tautomeric forms via X-ray crystallography (e.g., disorder modeling in benzyloxy derivatives) .

Structure-Activity Relationship (SAR) Design

Q. How to design triazoloquinazoline analogues for selective PDE1 inhibition?

  • Methodological Answer : Prioritize:
  • 6-Benzyl substitution : Enhances PDE1 binding (e.g., IC₅₀ <10 nM) .
  • 5-Cycloalkyl groups : Improve blood-brain barrier penetration .
  • Electron-withdrawing groups (e.g., CF₃ at position 7): Boost enzymatic inhibition .
    Validation : Use molecular docking (PDB: 3JZY) and in vivo Parkinson’s disease models .

Tables for Key Derivatives

Compound NameSubstituents (R)Key Data (Yield, m.p.)ApplicationSource
5-Cyclopentyl-2-(4-fluorophenyl) derivativeR = CyclopentylYield: 39.5%, m.p. 196–198°CBZ receptor antagonist
9-Chloro-2-(2-fluorophenyl) derivative (CGS 16228)R = Cl, 2-F-PhIC₅₀: 4 nM (BZ receptor)Anxiolytic candidate
6-Benzyl-pyrido[3,2-e]triazoloquinazolin-5-oneR = BenzylPDE1 IC₅₀: 8.2 nMNeurological disorder therapy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Reactant of Route 2
2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.